molecular formula C19H23N5OS2 B13351704 N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B13351704
M. Wt: 401.6 g/mol
InChI Key: POLULJNRGALLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclohexyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include cyclohexylamine, 2,3-dimethylphenylamine, and thiadiazole derivatives. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(1-Cyanocyclohexyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential as a bioactive agent. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making them valuable in drug discovery and development.

Medicine

In medicine, N-(1-Cyanocyclohexyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyanocyclohexyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • N-(1-Cyanocyclohexyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • N-(1-Cyanocyclohexyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Uniqueness

The uniqueness of N-(1-Cyanocyclohexyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C19H23N5OS2

Molecular Weight

401.6 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H23N5OS2/c1-13-7-6-8-15(14(13)2)21-17-23-24-18(27-17)26-11-16(25)22-19(12-20)9-4-3-5-10-19/h6-8H,3-5,9-11H2,1-2H3,(H,21,23)(H,22,25)

InChI Key

POLULJNRGALLOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NN=C(S2)SCC(=O)NC3(CCCCC3)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.